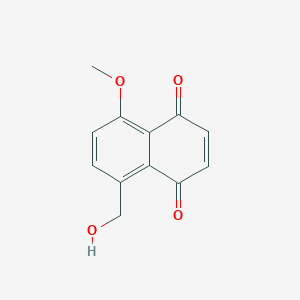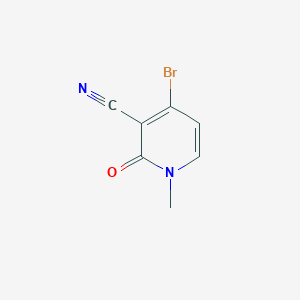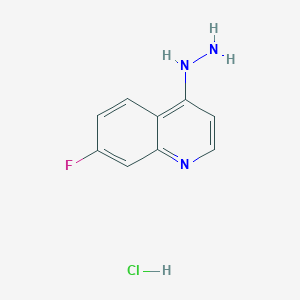
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 8-position of the naphthalene ring, along with two ketone groups at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are often found in natural products with medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Reaction Conditions:
Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.
Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in anticancer therapies. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion.
8-Methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxymethyl group.
5-Methyl-8-methoxynaphthalene-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the naphthoquinone scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105531-31-5 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
InChI-Schlüssel |
GFQVATBXHRRRBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)








